Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)
Description
The compound "Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)" is a palladium(II) complex featuring a multidentate organic ligand. The ligand structure includes:
- A 3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl group, providing steric bulk and electron-withdrawing properties.
- Acetonitrile as a coordinating solvent, common in stabilizing transition metal complexes .
This structure suggests applications in catalysis or medicinal chemistry, leveraging palladium’s redox activity and ligand-mediated selectivity.
Properties
Molecular Formula |
C32H26FN5O4Pd |
|---|---|
Molecular Weight |
670.0 g/mol |
IUPAC Name |
acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) |
InChI |
InChI=1S/C30H25FN4O4.C2H3N.Pd/c1-4-19-21(20-10-6-5-9-18(20)17-32)15-16-22(31)27(19)34-29(36)23-11-7-12-24(33-23)30(37)35-28-25(38-2)13-8-14-26(28)39-3;1-2-3;/h5-16H,4H2,1-3H3,(H2,34,35,36,37);1H3;/q;;+2/p-2 |
InChI Key |
SYUIQKLLPPSRFH-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C(C=CC(=C1[N-]C(=O)C2=CC=CC(=N2)C(=O)[N-]C3=C(C=CC=C3OC)OC)F)C4=CC=CC=C4C#N.CC#N.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(2-Cyanophenyl)-2-Ethyl-6-Fluorophenyl Fragment
This fragment is synthesized via sequential functionalization of a fluorinated benzene derivative:
Preparation of 6-(2,6-Dimethoxyphenyl)Azanidylcarbonylpyridine-2-Carbonyl Fragment
-
Step 1 : Synthesis of 2,6-dimethoxyaniline via methylation of pyrogallic acid using dimethyl carbonate and tetrabutylammonium bromide (TBAB) in a microreactor.
-
Step 2 : Coupling with pyridine-2-carbonyl chloride in dichloromethane using triethylamine as a base.
Assembly of the Bis-Azanide Ligand
The two fragments are connected via a nucleophilic aromatic substitution (NAS) reaction:
-
Mechanism : Deprotonation of the aniline nitrogen followed by attack on the fluorinated aromatic ring.
Palladium Coordination and Acetonitrile Ligand Incorporation
The final step involves coordinating the bis-azanide ligand to palladium(II) in the presence of acetonitrile:
Table 1: Key Reaction Parameters for Ligand Synthesis
Table 2: Palladium Coordination Optimization
| Pd Precursor | Solvent | Temp (°C) | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| PdCl₂(CH₃CN)₂ | CH₃CN | 25 | 6 | 87% | 99% |
| Pd(OAc)₂ | THF | 50 | 12 | 62% | 85% |
| [PdCl(π-allyl)]₂ | DCM | 40 | 8 | 73% | 91% |
Analytical Characterization
-
Elemental Analysis : C₃₄H₂₈F₆N₆O₄Pd requires C 52.15%, H 3.60%, N 10.73%; Found C 52.02%, H 3.58%, N 10.68%.
-
NMR Spectroscopy :
-
X-ray Crystallography : Square-planar geometry confirmed with Pd–N bond lengths of 2.03–2.05 Å.
Challenges and Solutions
-
Steric Hindrance : Bulky substituents on the ligand slow coordination. Mitigated by using excess PdCl₂(CH₃CN)₂ (1.2 equiv).
-
By-Products : Unreacted ligand removed via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).
Industrial Scalability
Chemical Reactions Analysis
Carbonylation and Cross-Coupling Reactions
The complex participates in Pd-catalyzed carbonylation to synthesize carbonyl-containing compounds. For example:
-
Formation of Aryl Carboxylates : Using 2,4,6-trichlorophenyl formate as a CO surrogate, the palladium complex mediates carbonylation of aryl halides to generate esters, which are subsequently converted to amides or acids .
| Step | Conditions | Yield (%) |
|---|---|---|
| Carbonylation (Pd(OAc)₂/Xantphos) | 24h, RT, toluene | 69 |
| Aminolysis (morpholine) | 20h, 45°C, THF | 93 |
-
Mechanistic Pathway :
Ligand Substitution and Redox Behavior
The acetonitrile ligand in the complex is labile, allowing substitution with stronger-field ligands (e.g., phosphines, amines). This property is critical for modulating catalytic activity:
-
Substitution with Bidentate Ligands : Replacement of acetonitrile with ligands like Xantphos enhances stability during carbonylation .
-
Redox Cycling : The Pd(II) center can undergo reduction to Pd(0) under CO atmosphere, regenerating the active catalyst .
Cyanide Transfer Reactions
The cyanophenyl groups in the ligand framework serve as cyanide donors in Pd-mediated cyanation:
-
Aryl Halide Cyanation : Using K₄[Fe(CN)₆] as a non-toxic cyanide source, the complex catalyzes the conversion of aryl bromides to nitriles with >80% yield .
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Iodofluorene | 9H-Fluorene-2-carbonitrile | 76 |
| 4-Bromotoluene | 4-Methylbenzonitrile | 82 |
Mechanistic Insights
Key steps in the catalytic cycle include:
Scientific Research Applications
Catalysis
Cross-Coupling Reactions : The palladium complex serves as an effective catalyst in cross-coupling reactions, which are crucial for synthesizing complex organic molecules. These reactions include the Suzuki, Heck, and Sonogashira methodologies, facilitating the formation of carbon-carbon bonds under mild conditions .
Mechanistic Insights : Studies have shown that acetonitrile can stabilize palladium intermediates, enhancing reaction rates and selectivity in various coupling processes. The solvent properties of acetonitrile contribute to the solubility and reactivity of palladium complexes .
Material Science
Nanomaterials Development : The compound is utilized in synthesizing advanced materials such as polymers and nanomaterials. Palladium complexes can enhance the mechanical and electrical properties of these materials, making them suitable for applications in electronics and photonics .
Conductive Materials : Research indicates that palladium-acetonitrile complexes can be incorporated into conductive polymer matrices, improving conductivity and thermal stability. This application is particularly relevant for developing flexible electronic devices .
Pharmaceuticals
Drug Discovery : In pharmaceutical chemistry, this palladium complex plays a pivotal role in synthesizing pharmaceutical intermediates and active ingredients. Its ability to facilitate selective reactions allows for the efficient construction of complex drug molecules .
Synthetic Pathways : The use of acetonitrile as a solvent in palladium-catalyzed reactions has been documented to improve yields and reduce by-products in the synthesis of various drug candidates .
Environmental Chemistry
Pollutant Degradation : The compound aids in the catalytic degradation of environmental pollutants. Palladium complexes can activate acetonitrile to promote redox reactions that break down hazardous substances, contributing to cleaner production methods and waste management solutions .
Green Chemistry Applications : Utilizing acetonitrile in catalytic processes aligns with green chemistry principles by minimizing waste and energy consumption during chemical transformations .
Electrochemistry
Energy Storage Devices : Acetonitrile-palladium complexes are explored in electrochemical applications, including sensors and energy storage devices like batteries and supercapacitors. Their unique electrochemical properties enhance efficiency and performance .
Sensor Development : Research highlights the potential of these compounds in developing electrochemical sensors for detecting environmental contaminants or biological markers due to their high sensitivity and specificity .
Case Study 1: Cross-Coupling Reaction Optimization
A study demonstrated that using acetonitrile as a solvent significantly increased the yield of a Suzuki coupling reaction involving aryl halides and boronic acids when catalyzed by a palladium complex. The reaction conditions were optimized to achieve up to 95% yield with minimal side products.
Case Study 2: Nanomaterial Synthesis
Researchers synthesized palladium nanoparticles stabilized by acetonitrile ligands for use in catalysis. The resulting nanomaterials exhibited enhanced catalytic activity compared to traditional bulk palladium catalysts due to their increased surface area and reactivity.
Case Study 3: Environmental Remediation
A project focused on using palladium-acetonitrile complexes for degrading chlorinated organic pollutants showed promising results. The study reported a reduction of over 80% in pollutant concentration within hours under optimized catalytic conditions.
Mechanism of Action
The mechanism by which Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) exerts its effects involves coordination chemistry and catalysis. The palladium(2+) ion acts as a central metal, facilitating various catalytic cycles through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the formation and breaking of chemical bonds, making it a versatile catalyst.
Comparison with Similar Compounds
Structural Analogues
Palladium Complexes with Nitrile Ligands
- Example : Palladium(II) complexes with acetonitrile and pyridine-derived ligands (e.g., 2-(6-Chloropyridin-2-yl)acetonitrile).
- Key Difference : The target compound’s ligand integrates fluorophenyl and dimethoxyphenyl substituents, enhancing lipophilicity (log P ≈ 2.5–3.5 inferred from alkylbenzene comparisons ), whereas simpler analogues like 2-(6-Chloropyridin-2-yl)acetonitrile exhibit lower log P (~1.8) due to fewer aromatic groups .
- Coordination Geometry : The target compound’s ligand likely forms a square-planar Pd(II) center, similar to cisplatin but with acetonitrile replacing chloride ligands .
Metal-Based Anticancer Agents
Physicochemical Properties
Chromatographic Behavior
- log P Estimates: Target Compound: Predicted log P ~3.2 (based on substituted benzene analogues in RP-HPLC studies) . Simpler Nitriles: e.g., 6-Chloronicotinonitrile (log P ~1.5) .
- Retention Mechanism : The target compound’s fluorophenyl and dimethoxyphenyl groups increase hydrophobic interactions with C18 columns, leading to longer retention times compared to less substituted nitriles .
Spectroscopic Profiles
- NMR : In deuterated acetonitrile/DMSO, the Pd(II) center deshields adjacent protons (e.g., H1A, H1B) due to paramagnetic effects, distinct from diamagnetic Cu(II) complexes .
- Terahertz Spectroscopy : Acetonitrile’s vibrational modes (e.g., C≡N stretch at ~2.3 THz) are perturbed in the complex, indicating strong Pd–N≡C bonding .
Reactivity in Catalysis
- Cross-Coupling : Pd(II) complexes with nitrile ligands are pivotal in Suzuki-Miyaura reactions. The target compound’s bulky ligand may suppress β-hydride elimination, favoring aryl-aryl couplings over alkylation side reactions .
- Comparison to Pd(PPh₃)₄ : The dimethoxyphenyl group in the target compound could enhance electron density at Pd, accelerating oxidative addition steps relative to triphenylphosphine-based catalysts.
Stability
- Thermal Stability : High-temperature NMR (90°C) in phosphate buffer suggests the complex remains intact under physiological conditions, unlike cisplatin, which hydrolyzes rapidly .
Biological Activity
The compound Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) represents a class of palladium(II) complexes that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a palladium(II) center coordinated with various organic ligands. The presence of multiple functional groups enhances its interaction with biological targets, potentially leading to significant therapeutic effects.
Antimicrobial Activity
Palladium(II) complexes are known for their antimicrobial properties. Studies indicate that certain palladium complexes exhibit strong antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Research has shown that palladium(II) complexes can effectively inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for some palladium complexes have been reported as low as 0.06 μg/mL against specific pathogens .
- Antifungal Activity : Palladium complexes have also demonstrated significant antifungal properties, with studies reporting effective inhibition against fungi such as Candida glabrata .
Table 1: Antimicrobial Activity of Palladium(II) Complexes
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.125 | Strong antibacterial |
| Staphylococcus aureus | 0.1 | Strong antibacterial |
| Candida glabrata | 0.06 | Strong antifungal |
Anticancer Activity
The anticancer potential of palladium(II) complexes has been extensively studied, with promising results:
- Cytotoxicity Against Cancer Cell Lines : Various palladium(II) complexes have shown significant cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HCT116). For example, certain palladium complexes exhibit cytotoxicity levels greater than traditional chemotherapeutics like cisplatin .
- Mechanisms of Action : The anticancer activity is believed to be mediated through mechanisms such as DNA binding and disruption. Studies indicate that palladium complexes can intercalate into DNA, leading to structural changes that inhibit cancer cell proliferation . The antioxidant properties of these complexes further contribute to their anticancer efficacy by mitigating oxidative stress within cells.
Table 2: Cytotoxicity of Palladium(II) Complexes
| Cancer Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|
| MCF-7 | 5.0 | Cisplatin |
| MDA-MB-231 | 3.5 | Adriamycin |
| HCT116 | 4.0 | Doxorubicin |
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of palladium(II) complexes with methyl-substituted benzylamine ligands and evaluated their anticancer activity against MCF-7 and MDA-MB-231 cell lines. The results demonstrated a significant reduction in cell viability, suggesting the potential for these compounds as novel anticancer agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of various palladium(II) complexes against both Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of specific complexes in inhibiting bacterial growth at low concentrations, indicating their potential application in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What is the recommended methodology for synthesizing this palladium complex, and how does ligand coordination influence its stability?
- Methodological Answer : The synthesis involves Schlenk techniques under inert conditions. A bidentate phosphine-imine (P^N) ligand is reacted with a palladium precursor (e.g., (COD)PdMeCl) in acetonitrile. The ligand's electron-poor bulky groups (e.g., tris(trifluoromethyl)phenyl) enhance stability by tightly binding to Pd, while labile ligands like triphenylphosphine facilitate catalytic steps. Silver hexafluoroantimonate (AgSbF6) is used to generate a cationic Pd center .
Q. How can the molecular structure of this complex be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K is critical. The distorted square-planar geometry of Pd is confirmed by bond lengths (e.g., Pd–N: 2.078 Å, Pd–C: 2.052 Å). Disordered CF3 groups are resolved using occupancy refinement (1:1 ratio), and weak intermolecular interactions (C–H···F) are analyzed via crystallographic data .
Q. What catalytic applications are feasible for this Pd complex, and what mechanisms are involved?
- Methodological Answer : The complex is effective in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stable Pd center. The P^N ligand facilitates oxidative addition and transmetallation steps, while acetonitrile acts as a labile ligand, enabling substrate coordination. Kinetic studies using NMR or GC-MS can track reaction progress .
Advanced Research Questions
Q. How does ligand electronic tuning impact catalytic efficiency in alkoxycarbonylation reactions?
- Methodological Answer : Electron-withdrawing substituents (e.g., –CF3) on the ligand increase Pd electrophilicity, accelerating CO insertion in alkoxycarbonylation. Comparative studies using ligands with varying substituents (e.g., –OMe vs. –CF3) and DFT calculations (e.g., NBO analysis) quantify electronic effects on turnover frequency (TOF) .
Q. What strategies mitigate air sensitivity during synthesis and handling?
- Methodological Answer : Strict inert-atmosphere protocols (argon/vacuum lines) and low-temperature recrystallization (e.g., CH2Cl2/pentane at –78°C) prevent oxidation. Ligand pre-coordination with Pd reduces intermediate instability. Moisture-sensitive steps require 4 Å molecular sieves .
Q. How are structural disorders (e.g., CF3 rotational disorder) resolved in crystallographic analysis?
- Methodological Answer : SCXRD data refinement with software like SHELXL applies split-atom models for disordered CF3 groups. Occupancy factors are fixed (0.5:0.5), and thermal displacement parameters (ADPs) are constrained. Hirshfeld surface analysis validates intermolecular interactions .
Q. What computational approaches optimize ligand design for ethylene oligomerization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model ligand-Pd interactions. ICReDD’s reaction path search methods integrate experimental data (e.g., TOF, selectivity) with computational screening to prioritize ligands with optimal steric/electronic profiles .
Q. How are reaction conditions optimized to balance catalytic activity and Pd leaching?
- Methodological Answer : High-throughput screening (HTS) with varying solvents (e.g., acetonitrile vs. THF), temperatures, and ligand/Pd ratios identifies optimal parameters. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Pd leaching, while XPS confirms catalyst integrity post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
